molecular formula C22H22ClN5O2 B11933767 (5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine

Cat. No.: B11933767
M. Wt: 423.9 g/mol
InChI Key: IOQORVDNYPOZPL-UXHICEINSA-N
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Description

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopropyl group, and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Cyclopropyl group addition: This can be introduced via a cyclopropanation reaction.

    Methoxy-substituted pyridine ring formation: This step involves the functionalization of a pyridine ring with a methoxy group and an imidazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine: can be compared with other oxadiazine derivatives, which may have similar core structures but different substituents.

    Other similar compounds: These could include other heterocyclic compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C22H22ClN5O2/c1-13-11-28(12-24-13)18-10-9-17(25-22(18)29-2)21-26-19(14-5-7-16(23)8-6-14)20(30-27-21)15-3-4-15/h5-12,15,19-20H,3-4H2,1-2H3,(H,26,27)/t19-,20+/m1/s1

InChI Key

IOQORVDNYPOZPL-UXHICEINSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=N[C@@H]([C@@H](ON3)C4CC4)C5=CC=C(C=C5)Cl)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=NC(C(ON3)C4CC4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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